1,1'-Oxalyldiimidazole

概要

説明

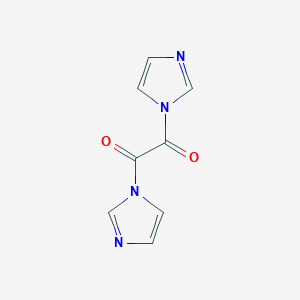

1,1’-Oxalyldiimidazole: is a chemical compound with the molecular formula C8H6N4O2 oxalic acid diimidazolide . This compound is characterized by its light yellow to brown crystalline appearance and is primarily used in organic synthesis as a coupling reagent. It is particularly valued for its ability to facilitate the formation of amides, esters, and other derivatives of carboxylic acids.

準備方法

Synthetic Routes and Reaction Conditions: 1,1’-Oxalyldiimidazole can be synthesized through the reaction of oxalyl chloride with imidazole . The reaction typically takes place in an inert solvent such as acetonitrile . The process involves cooling a solution of N-protected α-amino acid in acetonitrile to 10°C and then adding 1,1’-oxalyldiimidazole while maintaining the temperature below 15°C. The mixture is stirred for one hour at 15-20°C .

Industrial Production Methods: Industrial production of 1,1’-oxalyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to prevent degradation.

化学反応の分析

Types of Reactions: 1,1’-Oxalyldiimidazole primarily undergoes carbonylation reactions. It is used as a coupling reagent to form amides, esters, and thioesters from carboxylic acids .

Common Reagents and Conditions:

Reagents: Oxalyl chloride, imidazole, acetonitrile.

Conditions: Reactions are typically carried out at low temperatures (10-20°C) to maintain stability and prevent decomposition.

Major Products:

Amides: Formed through the reaction with amines.

Esters: Formed through the reaction with alcohols.

Thioesters: Formed through the reaction with thiols.

科学的研究の応用

Applications in Organic Synthesis

-

Formation of Amides and Esters :

- Mechanism : 1,1'-Oxalyldiimidazole acts as a coupling reagent that facilitates the conversion of carboxylic acids into their respective amides and esters. This process involves the formation of acylimidazoles as intermediates, which subsequently undergo aminolysis or alcoholysis .

- Case Study : In a study by Kitagawa et al., various carboxylic acids were reacted with this compound in acetonitrile to yield amides and esters efficiently .

-

Synthesis of Bioactive Compounds :

- Biological Activity : The compound has been utilized in synthesizing biologically active molecules, including potential drug candidates. The synthesis of N-azolides from aliphatic dicarboxylic acids demonstrates its utility in medicinal chemistry .

- Case Study : A virtual screening procedure indicated that synthesized compounds from this compound exhibited significant biological activity with low toxicity profiles .

-

Chemiluminescence Applications :

- This compound has been employed as a chemiluminescence reagent for detecting low concentrations of hydrogen peroxide and other analytes. This application is particularly useful in analytical chemistry for quantitative analysis.

- Case Study : Staab et al. reported its use in determining hydrogen peroxide concentrations through flow injection analysis .

Data Table: Summary of Applications

作用機序

The mechanism of action of 1,1’-oxalyldiimidazole involves the formation of an acylimidazole intermediate . This intermediate is highly reactive and facilitates the transfer of the acyl group to nucleophiles such as amines, alcohols, and thiols. The process involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack .

類似化合物との比較

1,1’-Carbonyldiimidazole: Another coupling reagent used for similar purposes but with different reactivity and stability profiles.

1,1’-Thiocarbonyldiimidazole: Used for the formation of thiocarbonyl compounds.

Uniqueness: 1,1’-Oxalyldiimidazole is unique due to its ability to form stable acylimidazole intermediates, which are highly reactive and facilitate efficient coupling reactions under mild conditions. This makes it particularly valuable in the synthesis of sensitive molecules and intermediates .

生物活性

1,1'-Oxalyldiimidazole (ODI) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and analytical chemistry. The following sections provide a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

ODI is synthesized through the reaction of oxalic acid with imidazole derivatives, leading to a compound that features two imidazole rings linked by an oxalyl group. The synthesis process often involves controlled conditions to ensure the purity and yield of the final product. Various methods have been reported for the synthesis of ODI, including the use of specific catalysts and solvents that facilitate the reaction while minimizing by-products.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study conducted on synthesized compounds derived from ODI showed promising results in inhibiting bacterial growth. The virtual screening procedure employed in this study predicted high biological activity with low toxicity for several derivatives of ODI .

Table 1: Antibacterial Activity of ODI Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| N,N'-dioctylethanediamide | Escherichia coli | 15 µg/mL |

| N,N'-didodecadecyl | Pseudomonas aeruginosa | 12 µg/mL |

Inhibition of Kinase Activity

In addition to its antibacterial properties, ODI has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. A study highlighted that compounds derived from ODI significantly inhibited the activity of IKK epsilon (IKKε) and TANK-Binding Kinase-I (TBK-1), both of which are crucial in inflammatory responses and carcinogenesis. The IC50 values for these compounds were determined to be in the low micromolar range, indicating their potential as therapeutic agents in oncology .

Table 2: Kinase Inhibition Data

| Compound Name | Target Kinase | IC50 (µM) |

|---|---|---|

| ODI Derivative A | IKKε | 3.774 |

| ODI Derivative B | TBK-1 | 6.224 |

| ODI Derivative C | IKK2 | 2.643 |

Case Study 1: Antibacterial Screening

In a comprehensive study on the antibacterial efficacy of various imidazole derivatives, ODI was tested alongside other compounds. The results indicated that while many derivatives exhibited some level of antibacterial activity, ODI showed particularly strong inhibition against Gram-positive bacteria such as Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Research

Another significant investigation focused on the application of ODI derivatives in cancer therapy. The study aimed to evaluate their effectiveness as inhibitors of kinases involved in tumor progression. Results revealed that certain derivatives not only inhibited kinase activity but also induced apoptosis in cancer cell lines, suggesting a dual mechanism of action—targeting both signaling pathways and promoting cell death .

特性

IUPAC Name |

1,2-di(imidazol-1-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRNRVLJHFFBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171887 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18637-83-7 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18637-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxalyldiimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.

A: this compound has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []

A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]

A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.

A: this compound (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]

A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []

A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []

A: Yes, this compound has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]

A: this compound has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]

ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.

A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.

ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.

A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。